2-(6-Amino-2-pyridyl)ethanethiol
Description
2-(6-Amino-2-pyridyl)ethanethiol is a thiol-containing compound featuring a pyridyl amino substituent. The amino group on the pyridine ring may confer pH-dependent solubility and metal-binding properties, similar to other amino-substituted thiols .
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-(6-aminopyridin-2-yl)ethanethiol |
InChI |
InChI=1S/C7H10N2S/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) |
InChI Key |
XWUUZMVTFPSYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-(6-Amino-2-pyridyl)ethanethiol, allowing for comparative analysis:
2-(Butylamino)ethanethiol
- Substituent: Aliphatic butylamino group.
- Key Properties: Solubility is pH-dependent due to protonation/deprotonation of the amino group .
- Applications : Used in organic synthesis and pharmaceuticals, where its aliphatic chain may enhance lipophilicity .
2-(Phenylthio)Ethanethiol
- Substituent : Aromatic phenylthio group.
- Key Properties: Molecular formula: C₈H₁₀S₂; molar mass: 170.29 g/mol .
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Derivatives
- Substituent: Cyano-pyridinyl and amino-propenoate groups.
- Key Properties: Synthesized via reactions with aromatic amines in acetic acid at room temperature . The pyridine ring and cyano group enhance electron-deficient character, differing from the electron-rich pyridyl-amino-thiol structure.
- Applications: Primarily in synthesizing α,β-didehydro-α-amino acid derivatives for medicinal chemistry .
Data Table: Comparative Analysis
Research Findings and Insights
- Solubility: Like 2-(butylamino)ethanethiol, the target compound’s solubility is expected to vary with pH due to amino group protonation .
- Reactivity: The pyridyl-amino group may enhance metal coordination compared to aliphatic or phenylthio analogs, making it valuable in catalysis or biomolecule conjugation.
Limitations
The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Further experimental studies are required to confirm its physicochemical properties and applications.
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